molecular formula C7H9N3O3 B1497595 5-Methoxy-4-methyl-3-nitropyridin-2-amine CAS No. 1003711-16-7

5-Methoxy-4-methyl-3-nitropyridin-2-amine

Cat. No.: B1497595
CAS No.: 1003711-16-7
M. Wt: 183.16 g/mol
InChI Key: PWEHVPRCSVBVTK-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-3-nitropyridin-2-amine is a chemical compound belonging to the class of nitropyridines. It is characterized by a pyridine ring substituted with a methoxy group at the 5-position, a methyl group at the 4-position, and a nitro group at the 3-position, along with an amino group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through the nitration of 5-methoxy-4-methylpyridin-2-amine using nitric acid and sulfuric acid as nitrating agents.

  • Substitution Reaction: Another method involves the substitution of a suitable precursor with a nitro group using reagents like sodium nitrite in acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The process involves the use of continuous reactors and advanced purification techniques to obtain the desired product.

Types of Reactions:

  • Oxidation: The nitro group in the compound can be oxidized to form nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamines.

  • Substitution: The methoxy and methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

  • Substitution: Using electrophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Diamines.

  • Substitution: Alkylated derivatives.

Scientific Research Applications

5-Methoxy-4-methyl-3-nitropyridin-2-amine has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Methoxy-4-methyl-3-nitropyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its biological activity, influencing various biochemical processes. The compound may interact with enzymes, receptors, or other biomolecules, leading to its therapeutic effects.

Comparison with Similar Compounds

  • 2-Amino-3-bromo-5-nitropyridine: Similar structure with a bromo group instead of a methoxy group.

  • 4-Methyl-3-nitropyridin-2-amine: Similar structure without the methoxy group.

  • 5-Bromo-N-methyl-3-nitropyridin-2-amine: Similar structure with a bromo group and a methyl group.

Uniqueness: 5-Methoxy-4-methyl-3-nitropyridin-2-amine is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. This combination of substituents provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

5-methoxy-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4-5(13-2)3-9-7(8)6(4)10(11)12/h3H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEHVPRCSVBVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1OC)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652043
Record name 5-Methoxy-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-16-7
Record name 5-Methoxy-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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